N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2-hydroxyethyl group at position 1 and an acetamide linker at position 5, which connects to a 1,3-benzodioxol-5-yl moiety. Structural characterization of such compounds often employs SHELX-based crystallographic refinement tools to resolve complex conformations .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5/c22-4-3-21-15-11(6-18-21)16(24)20(8-17-15)7-14(23)19-10-1-2-12-13(5-10)26-9-25-12/h1-2,5-6,8,22H,3-4,7,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKYMJCYCAWEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Example :
- N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide () Structural Difference: The 2-hydroxyethyl group is replaced with a 3,4-dimethylphenyl group. The benzodioxole moiety is retained, preserving metabolic stability .
Benzimidazole and Pyrazole Derivatives
Compounds from (e.g., 12 , 13 , 14 ) share acetamide linkers but differ in heterocyclic cores:
- 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) Core: Benzimidazole with pyrrolidinone substituents. Yield: 65%, Melting Point: 194–195°C.
Heterocyclic Systems with Oxadiazole and Quinazoline Moieties
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) () Core: Benzo[b][1,4]oxazinone fused with pyrimidine. Synthesis: Uses caesium carbonate and DMF, differing from the hydroxyethyl-substituted compound’s likely reaction conditions. Applications: Oxadiazole rings enhance thermal stability and π-stacking interactions, useful in drug design .
- N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (BP 27516) () Core: Quinazoline with pyrimidinyloxy and piperidinyl groups. Function: The piperidinyl group may enhance CNS penetration compared to benzodioxole .
Table 1: Physical Properties
Table 2: Structural Features
Research Findings and Implications
- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound improves solubility, whereas dimethylphenyl or quinazoline derivatives prioritize lipophilicity for membrane penetration.
- Synthetic Complexity: The target compound’s pyrazolopyrimidinone core may require multi-step synthesis compared to benzimidazoles () or oxadiazoles ().
- Conformational Analysis: Ring puckering in heterocycles (e.g., benzodioxole or pyrrolidinone) influences binding affinity; tools like SHELX aid in resolving these conformations .
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